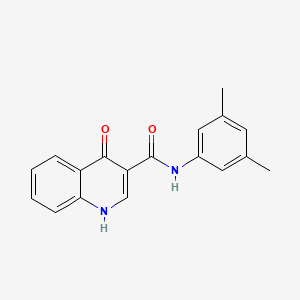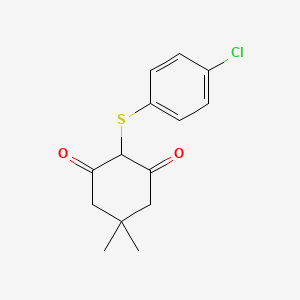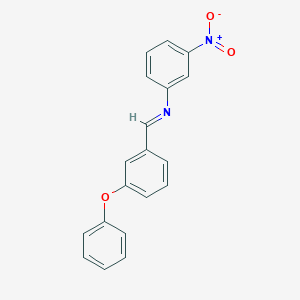
N-(3-Phenoxybenzylidene)-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenoxybenzylidene)-3-nitroaniline, commonly known as PBNA, is an organic compound that has gained substantial attention in the field of scientific research. PBNA is a yellow crystalline solid that is widely used in biochemical and physiological experiments due to its unique properties.
Mécanisme D'action
PBNA works by binding to specific biomolecules and undergoing a change in its fluorescence emission. The change in fluorescence can be measured and used to determine the concentration of the target biomolecule. PBNA has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them.
Biochemical and Physiological Effects:
PBNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. Additionally, PBNA has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
PBNA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them. However, PBNA also has some limitations. It may have non-specific binding to other biomolecules, leading to inaccurate results. Additionally, it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on PBNA. One area of focus is the development of new PBNA derivatives with improved properties, such as increased binding affinity and specificity. Additionally, PBNA could be used in the development of new diagnostic tools and therapeutic agents for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PBNA and its potential therapeutic benefits.
Conclusion:
In conclusion, PBNA is an organic compound with unique properties that make it an effective tool for scientific research. It is widely used as a fluorescent probe for detecting and quantifying various biomolecules and has potential therapeutic benefits. While PBNA has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
PBNA can be synthesized using a simple reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
PBNA is widely used in scientific research due to its unique properties. It is used as a fluorescent probe for detecting and quantifying various analytes such as enzymes, proteins, and nucleic acids. PBNA is also used as a pH indicator and a sensor for detecting changes in temperature and pressure. Additionally, PBNA is used in the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUVXPVFGGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
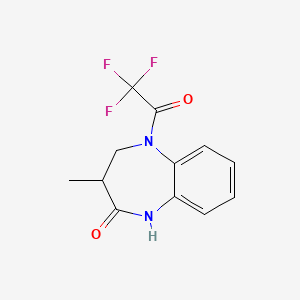
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
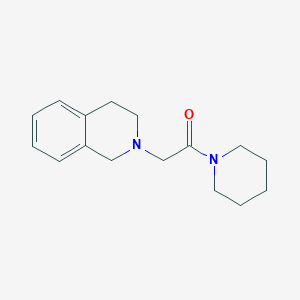
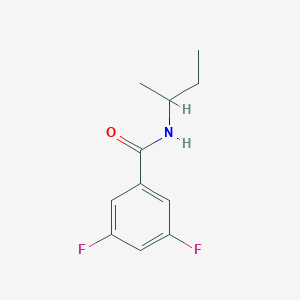
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

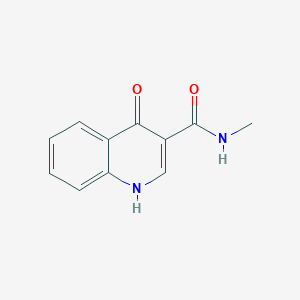

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
